![molecular formula C20H21FN2O3S B2462142 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide CAS No. 898424-00-5](/img/structure/B2462142.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide
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Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide (also known as F2670-0175, HMS1657J04, or N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide):
Cancer Therapy
In cancer research, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is being investigated for its anti-tumor properties. Studies suggest that it may inhibit the growth of cancer cells by interfering with cell signaling pathways that are crucial for tumor proliferation and survival. Its ability to induce apoptosis (programmed cell death) in cancer cells is a key area of interest .
Neurological Research
The compound’s structure allows it to cross the blood-brain barrier, making it a valuable candidate for neurological research. Scientists are examining its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its interaction with neurotransmitter systems and neuroprotective properties are being studied to understand its therapeutic potential in mitigating neuronal damage .
Anti-inflammatory Applications
Research has shown that this compound may possess anti-inflammatory properties. It is being tested for its ability to reduce inflammation by modulating the activity of inflammatory mediators and cytokines. This makes it a potential candidate for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Dermatological Applications
Lastly, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is being explored for its use in dermatology. Its anti-inflammatory and antimicrobial properties make it a candidate for treating skin conditions such as acne, psoriasis, and eczema. Researchers are investigating its ability to reduce skin inflammation and prevent bacterial infections on the skin.
These diverse applications highlight the compound’s potential in various fields of scientific research. Each application is being actively studied to understand its mechanisms and therapeutic benefits.
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properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-11-16(21)7-9-19(13)27(25,26)22-17-8-6-14-3-2-10-23(18(14)12-17)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLMVRCFGLYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
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